molecular formula C12H10N2O B1344949 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde CAS No. 1159834-02-2

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1344949
CAS No.: 1159834-02-2
M. Wt: 198.22 g/mol
InChI Key: KUFBNMYIOSTKQE-VOTSOKGWSA-N
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Description

3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde is a chemical compound offered for research and development purposes. It features a pyrazole heterocycle substituted with a formyl group at the 4-position and a styrenyl group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. Research into analogous pyrazole-4-carbaldehyde compounds has shown their utility as core structures in developing substances with potential antibacterial, anticancer, and antifungal properties . The presence of both an aldehyde and a vinyl group on this particular pyrazole derivative offers multiple sites for chemical modification, making it a promising precursor for multicomponent reactions and the synthesis of targeted libraries for drug discovery programs . Applications: This compound is primarily used in research settings as a building block for the synthesis of novel molecules. Potential application areas include pharmaceutical research, materials science, and agrochemical development. Handling and Storage: Store in a cool, dry place. For laboratory use only. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNMYIOSTKQE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • A hydrazone precursor is dissolved in dry DMF.
  • POCl₃ is added dropwise under ice-cold conditions to form the Vilsmeier complex.
  • The reaction mixture is stirred at room temperature and then heated to approximately 80°C for several hours.
  • After completion, the reaction mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide.
  • The resulting product is isolated by filtration and purified using column chromatography with an ethyl acetate–petroleum ether mixture as the eluent.

Key Features:

  • Reagents: POCl₃, DMF
  • Conditions: Ice-cold addition, followed by heating at 80°C
  • Yield: High (varies depending on the substituents)

This method is efficient for synthesizing aldehyde-functionalized pyrazoles and their derivatives.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is another effective method for preparing substituted pyrazole derivatives, including those with phenylvinyl groups.

Procedure:

  • A pyrazole derivative with a suitable leaving group (e.g., bromine) is dissolved in 1,4-dioxane under an inert atmosphere.
  • Potassium phosphate (K₃PO₄), a boronic acid derivative (e.g., phenylboronic acid), and a palladium catalyst (e.g., Pd(PPh₃)₄) are added to the solution.
  • The mixture is refluxed for several hours under argon.
  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate, concentrated, and purified by flash chromatography.

Key Features:

This method allows for precise introduction of aryl or vinyl groups onto the pyrazole ring.

Oxidation of Alcohol Precursors

Aldehyde-functionalized pyrazoles can also be synthesized by oxidizing alcohol precursors.

Procedure:

  • A pyrazole derivative containing a hydroxymethyl group at position 4 is treated with an oxidizing agent such as potassium permanganate (KMnO₄) or chromium-based reagents.
  • The reaction is carried out in an aqueous or organic medium under controlled conditions to prevent overoxidation to carboxylic acids.
  • After completion, the product is extracted and purified by recrystallization or chromatography.

Key Features:

This method ensures selective oxidation of alcohol groups to aldehydes without affecting other functional groups.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions involving pyrazole derivatives.

Procedure:

  • A Schiff base intermediate is formed from hydrazine derivatives and aromatic ketones under microwave conditions.
  • The intermediate undergoes cyclization and functionalization in the presence of suitable reagents like POCl₃ or DMF.
  • The reaction time is significantly reduced compared to conventional heating methods.

Key Features:

Microwave-assisted techniques are particularly useful for time-sensitive syntheses.

Data Table: Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Advantages Limitations
Vilsmeier-Haack Reaction POCl₃, DMF; 80°C High Simple setup; high efficiency Requires careful handling of POCl₃
Suzuki-Miyaura Coupling Boronic acid, Pd catalyst; reflux Moderate Versatile for aryl/vinyl groups Expensive catalysts
Oxidation of Alcohols KMnO₄ or K₂Cr₂O₇; aqueous medium High Selective oxidation Overoxidation risk
Microwave-Assisted Synthesis Hydrazine derivatives; microwaves High Rapid synthesis Specialized equipment required

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

  • Oxidation to carboxylic acid : Treatment with potassium permanganate (KMnO₄) in aqueous pyridine converts the aldehyde group to a carboxylic acid, yielding 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carboxylic acid (yield: 85–92%) .
  • Esterification : The resultant acid reacts with ethanol in acidic media to form the corresponding ethyl ester .

Example Reaction Pathway :3 E 2 phenylvinyl 1H pyrazole 4 carbaldehydeKMnO4/H2O pyridineCarboxylic acidEtOH H+Ethyl ester\text{3 E 2 phenylvinyl 1H pyrazole 4 carbaldehyde}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{O pyridine}}\text{Carboxylic acid}\xrightarrow{\text{EtOH H}^+}\text{Ethyl ester}

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Schiff Base Formation

Reaction with amines produces Schiff bases. For example:

  • Hydrazine derivatives : Condensation with hydrazine or substituted hydrazines yields hydrazones, which exhibit antimicrobial activity .
  • Active methylene compounds : Reaction with malononitrile or ethyl cyanoacetate under basic conditions forms α,β-unsaturated nitriles .

Table 1: Condensation Products

ReagentProductYield (%)Application
PhenylhydrazineHydrazone derivative78Antifungal agents
Malononitrile2-Cyano-3-(pyrazolyl)acrylonitrile65Fluorescent probes

Cycloaddition Reactions

The (E)-2-phenylvinyl group enables [2+2] or [4+2] cycloadditions:

  • Photochemical [2+2] cycloaddition : Irradiation with UV light in the presence of electron-deficient alkenes (e.g., maleic anhydride) forms cyclobutane derivatives .
  • Diels-Alder reactions : The vinyl group acts as a dienophile with conjugated dienes, generating bicyclic pyrazole systems .

Key Observation : Steric hindrance from the pyrazole ring directs regioselectivity in cycloadditions .

Nucleophilic Additions

The aldehyde’s electrophilic carbon reacts with nucleophiles:

  • Grignard reagents : Addition of organomagnesium bromides forms secondary alcohols, which can be dehydrated to alkenes .
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-methanol (yield: 90%) .

Friedel-Crafts Hydroxyalkylation

In the presence of Lewis acids (e.g., AlCl₃), the aldehyde undergoes electrophilic substitution with aromatic rings:

  • Example : Reaction with toluene produces 3-[(E)-2-phenylvinyl]-1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde .

Biological Activity

Derivatives of this compound show:

  • Antimicrobial properties : Hydrazone derivatives inhibit E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Anticancer potential : Oxadiazole analogs exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.7 µM) .

Scientific Research Applications

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylvinyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical profiles of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde can be inferred through comparisons with structurally related pyrazole-4-carbaldehyde derivatives. Key substituents at the 3-position include heterocyclic, aromatic, and functionalized groups, which significantly modulate activity. Below is a detailed analysis:

Antimicrobial Activity

Pyrazole-4-carbaldehydes with heterocyclic substituents exhibit potent antimicrobial effects. For example:

  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Demonstrated the strongest antibacterial activity among tested derivatives, with MIC values of 1–4 µg/mL against bacterial strains (e.g., E. coli, S. typhimurium). This was attributed to furan’s electron-rich nature enhancing target binding .
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Showed activity comparable to Amoxicillin against multiple bacterial strains (MIC = 32 µg/mL) and moderate antifungal effects .
  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Exhibited broad-spectrum potency, outperforming Amoxicillin against E. coli and matching reference antifungals (MIC = 8–16 µg/mL). The electron-donating methoxy group likely improved membrane penetration .

By contrast, 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (5c) displayed selective potency (MIC = 2–4 µg/mL against E. coli and S. typhimurium) but reduced antifungal activity, suggesting substituent-dependent selectivity .

DNA Gyrase Inhibition

DNA gyrase inhibition is a key mechanism for antibacterial activity. Notable examples include:

  • 5a (Furan-2-yl): IC50 = 3.19 µM, surpassing Novobiocin (IC50 = 4.12 µM), likely due to furan’s planar structure fitting the enzyme’s active site .
  • 5d (4-Methoxyphenyl) : IC50 = 3.51 µM, indicating strong inhibition correlating with its antimicrobial efficacy .
  • 5c (Pyridin-2-yl) : Moderate inhibition (IC50 = 4.09 µM), while thiophene derivative 5b showed weaker activity (IC50 = 10.82–16.91 µM) .

Structural and Functional Trends

Substituent Effects

  • Electron-Donating Groups (e.g., 4-OCH₃) : Enhance antimicrobial and enzyme-inhibitory activities by improving solubility and target binding .
  • Heterocyclic Substituents (e.g., Furan, Thiophene) : Offer planar geometries and electronic richness for strong DNA gyrase interaction .
  • Halogenated Derivatives (e.g., 4-Cl, 4-F) : Improve antibacterial potency due to increased lipophilicity and membrane penetration .

Hypothetical Profile of this compound

Its rigidity could favor binding to hydrophobic enzyme pockets but may reduce solubility compared to smaller substituents like furan.

Tabulated Comparison of Key Derivatives

Substituent at Position 3 Antimicrobial Activity (MIC, µg/mL) DNA Gyrase IC50 (µM) Notable Applications References
Furan-2-yl 1–4 (bacteria) 3.19 Broad-spectrum antimicrobial
Thiophen-2-yl 32 (bacteria/fungi) 10.82–16.91 Antibacterial
Pyridin-2-yl 2–4 (bacteria) 4.09 Selective antibacterial
4-Methoxyphenyl 8–16 (broad-spectrum) 3.51 Antifungal/antibacterial
8-Methoxy-2-oxochromen-3-yl N/A N/A Anticancer (HeLa, MCF7, A549)
4-Fluorophenyl N/A N/A Commercial research

Biological Activity

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring with an aldehyde functional group, which contributes to its reactivity and biological activity. Its synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde group at the 4-position of the pyrazole ring.

Common Synthesis Method

  • Starting Material : 1-phenyl-1H-pyrazole.
  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : The reaction is usually conducted under controlled temperatures to optimize yield.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro tests against various cancer cell lines (e.g., MCF-7, SiHa, PC-3) demonstrated cytotoxic effects, suggesting a mechanism involving disruption of microtubule dynamics .

Anti-inflammatory Properties

Compounds within the pyrazole family have also been recognized for their anti-inflammatory effects. For example, certain derivatives have shown promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have reported that compounds similar to this compound exhibit activity against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies and Research Findings

Study Findings Reference
In vitro cytotoxicity against cancer cellsSignificant inhibition of cell growth in MCF-7 and PC-3 lines
Anti-inflammatory activityInhibition of TNF-α and IL-6 production
Antimicrobial testingEffective against E. coli and Staphylococcus aureus

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on enzymes or receptors involved in disease processes.

Q & A

Q. Key Software Tools :

  • SHELXL : For small-molecule refinement .
  • PLATON/ADDSYM : Checks for crystallographic symmetry and validates structural models .

Advanced: How can synthetic routes be optimized to improve yield and regioselectivity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for formylation steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrazine addition .

Case Study :
In , optimizing the reaction of 5-chloro-3-methyl-1-phenylpyrazole with POCl₃/DMF at 80°C increased aldehyde yield by 22% compared to room-temperature conditions.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Controlled variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) to minimize variability .
  • Structure-activity validation : Compare substituent effects (e.g., halogen vs. methoxy groups) using isogenic compound series .

Example :
reports higher antibacterial activity for 4-chlorophenyl derivatives, while notes enhanced potency with 4-fluorophenyl groups. Resolution requires testing both substituents under identical assay protocols.

Advanced: What structural features correlate with enhanced biological activity in pyrazole-4-carbaldehydes?

Answer:
Key determinants include:

  • Electron-withdrawing substituents : Halogens (Cl, F) improve antibacterial activity by increasing electrophilicity at the aldehyde group .
  • Stereochemistry : The E-configuration of the vinyl group enhances steric accessibility for target binding .

Q. Table 1: Substituent Effects on Antibacterial Activity

Substituent (R)MIC (µg/mL) vs. E. coliReference
4-Cl12.5
4-F6.25
4-OCH₃50.0

Advanced: How can crystallographic data validation ensure structural accuracy?

Answer:

  • SHELXL refinement : Use TWIN and BASF commands to model twinning or disorder .
  • R-factor analysis : Acceptable thresholds: R₁ < 0.05, wR₂ < 0.10 for high-resolution data .
  • PLATON checks : Verify absence of solvent-accessible voids and correct space group assignment .

Example :
In , the crystal structure of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde was validated with R₁ = 0.032 and wR₂ = 0.084, confirming minimal residual electron density.

Advanced: What experimental design considerations are critical for biological assays?

Answer:

  • Positive controls : Use streptomycin (antibacterial) or ampicillin (Gram-negative bacteria) as references .
  • Dose-response curves : Determine minimum inhibitory concentrations (MICs) via broth microdilution .
  • Cytotoxicity profiling : Assess selectivity using mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced: How do alternative synthetic routes impact product purity and scalability?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes but requires specialized equipment .
  • Solid-phase synthesis : Enhances purity by minimizing side products but lowers scalability .

Comparison :
reports 85% yield for solution-phase synthesis vs. 72% for solid-phase, highlighting trade-offs between purity and scalability.

Advanced: What strategies mitigate instability of the aldehyde group during storage?

Answer:

  • Inert atmosphere : Store under argon at –20°C to prevent oxidation .
  • Lyophilization : Freeze-drying in amber vials reduces light-induced degradation .

Advanced: How can computational modeling predict bioactivity of novel derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., E. coli DNA gyrase) .
  • QSAR models : Correlate Hammett σ values (electron-withdrawing capacity) with MIC data .

Example :
A QSAR model in predicted 90% accuracy for fluoro-substituted derivatives, aligning with experimental MIC trends.

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